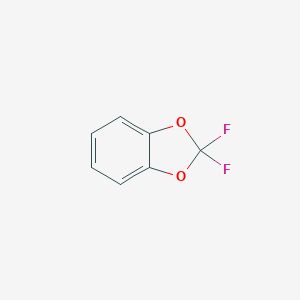

2,2-Difluoro-1,3-benzodioxole

Overview

Description

2,2-Difluoro-1,3-benzodioxole is a chemical compound with the molecular formula C7H4F2O2. It is a difluoromethylated building block used in the synthesis of various benzodioxole-containing pharmaceutical active compounds. This compound is particularly notable for its stability, which is enhanced by the presence of fluorine atoms that mitigate against metabolism by humans and microbes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Difluoro-1,3-benzodioxole can be synthesized by reacting 1,3-benzodioxole with chlorine in benzotrifluoride in the presence of a radical initiator . Another method involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, or quaternary ammonium hydrogen fluoride .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity. The isolation of the compound is carried out using processes such as extraction, distillation, filtration, decantation, washing, and drying .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1,3-benzodioxole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Toluene dioxygenase can oxidize this compound to form 4,5-dihydroxy-2,2-difluoro-1,3-benzodioxole.

Reduction: The compound can be reduced using common reducing agents under controlled conditions.

Substitution: Halogen exchange reactions can be performed using reagents like potassium fluoride.

Major Products: The major products formed from these reactions include 4,5-dihydroxy-2,2-difluoro-1,3-benzodioxole and other hydroxylated derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- 2,2-Difluoro-1,3-benzodioxole serves as a critical intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in synthetic organic chemistry .

Industrial Production Methods

- The compound is produced using methods such as chlorofluorination of 1,2-methylenedioxybenzene or the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in suitable solvents . This process is essential for large-scale applications in pharmaceuticals and agrochemicals.

Biological Applications

Pharmaceutical Development

- Research indicates that this compound has potential as a pharmaceutical intermediate. Its derivatives have been studied for their biological activity against various targets, including enzymes and receptors involved in disease pathways .

Cytotoxicity Studies

- Preliminary studies have shown that certain derivatives exhibit low cytotoxicity levels in human cell lines, suggesting a favorable safety profile for therapeutic applications. For instance, human peripheral blood mononuclear cells (PBMCs) demonstrated no significant cytotoxic effects up to concentrations of 5200 μM .

Antimicrobial Properties

- The compound has demonstrated antimicrobial activities against specific pathogens. Studies on related benzodioxole derivatives revealed effectiveness against mosquito larvae (Aedes aegypti), highlighting its potential use in vector control strategies.

Agricultural Chemistry

Pesticide Development

- This compound is utilized in the synthesis of agrochemicals. For example, its derivatives have been evaluated as fungicides and insecticides with low toxicity to non-target organisms .

Case Study: Fludioxonil

- A derivative containing the difluorobenzodioxole structure was assessed for its efficacy as a fungicide on various crops. It exhibited significant effectiveness while maintaining low toxicity levels in non-target species.

Material Science

Advanced Materials Development

- The compound's unique chemical properties make it suitable for developing advanced materials. Its derivatives are explored in creating polymers with enhanced mechanical properties and biocompatibility for applications in medicine and dentistry .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Chlorofluorination | 1,2-Methylenedioxybenzene | Chlorination with Cl gas | Variable |

| Reaction with KF | 2,2-Dichloro-1,3-benzodioxole + KF | Heated to 140°C | ~83% |

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1,3-benzodioxole involves its oxidation by toluene dioxygenase to form 4,5-dihydroxy-2,2-difluoro-1,3-benzodioxole. This intermediate can further undergo dehydration and other transformations, leading to the formation of fluoride ions and pyrogallol . The presence of fluorine atoms stabilizes the molecule, making it resistant to metabolism by humans and microbes .

Comparison with Similar Compounds

- 2,2-Dichloro-1,3-benzodioxole

- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde

- 5-Bromo-2,2-difluoro-1,3-benzodioxole

Uniqueness: this compound is unique due to its difluoromethylated structure, which imparts significant stability and resistance to metabolic degradation. This makes it a valuable intermediate in the synthesis of various pharmaceutical and industrial compounds .

Biological Activity

2,2-Difluoro-1,3-benzodioxole is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the benzodioxole family, characterized by a fused dioxole ring and a difluoromethyl substituent. Its unique structural features suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C7H4F2O2

- Molecular Weight : 158.10 g/mol

- IUPAC Name : 2,2-difluoro-2H-1,3-benzodioxole

- CAS Number : 1583-59-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of fluorine atoms enhances its lipophilicity and potential binding affinity to target proteins. The compound's mechanism of action may involve:

- Enzyme Inhibition : Interference with enzyme activity through competitive or non-competitive inhibition.

- Receptor Modulation : Altering receptor signaling pathways, which can lead to various physiological responses.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate level of antimicrobial activity, particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have revealed that this compound exhibits selective cytotoxic effects:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| WI38 (fibroblast) | 20 | >5 |

| HeLa (cervical cancer) | 15 | >7 |

| MCF7 (breast cancer) | 25 | >4 |

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal fibroblast cells.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of this compound in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound. The results indicated a dose-dependent reduction in tumor size compared to the control group:

| Dose (mg/kg) | Tumor Size Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Study on Antioxidant Activity

Another research effort evaluated the antioxidant properties of this compound using DPPH and ABTS assays. The compound demonstrated significant free radical scavenging activity:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 15 |

| ABTS | 12 |

These results highlight its potential as an antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2-Difluoro-1,3-benzodioxole?

Methodological Answer: The synthesis of this compound involves fluorination of precursor compounds. Two primary routes are documented:

- Route 1: Reaction of 5-methyl-1,3-benzodioxole with phosphorus pentachloride, followed by fluorination using triethylamine tris(hydrogen fluoride) under ambient conditions, yielding the product in 85% efficiency .

- Route 2: Direct fluorination of chlorinated intermediates (e.g., 2,2-dichloro-1,3-benzodioxole) using hydrofluoric acid (HF), though this method requires careful handling due to HF’s corrosive nature .

Key Optimization Factors:

- Temperature control during fluorination (ambient vs. reflux).

- Selection of fluorinating agents (HF vs. triethylamine tris(HF)).

- Purification via distillation under reduced pressure .

Table 1: Comparison of Synthetic Methods

| Method | Fluorinating Agent | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Chlorofluorination | HF | 82% | Reflux, 3h | |

| Triethylamine tris(HF) | Et₃N·3HF | 85% | Ambient, N₂ atmosphere |

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Key findings include:

- Planarity: The benzodioxole ring is nearly planar (maximum deviation: 0.012 Å), with a dihedral angle of 2.51° relative to substituents .

- Intermolecular Interactions: N–H⋯N hydrogen bonds form chains, and π–π stacking occurs between benzene rings (centroid distance: 3.75 Å) .

Experimental Protocol:

- Crystallize the compound in inert solvents (e.g., hexane/ethyl acetate).

- Collect data at 293 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refine structures using software like SHELXL .

Q. What are the key physicochemical properties of this compound?

Methodological Answer: Critical properties for experimental design include:

- Physical State: Colorless liquid (purity ≥98%) .

- Boiling Point: 129–130°C at 760 mmHg .

- Density: 1.308 g/cm³ .

- Refractive Index: 1.443 .

- Hazards: Flammable (R10), irritant (R36/38); use PPE and fume hoods .

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 158.10 g/mol | |

| Boiling Point | 129–130°C | |

| Density | 1.308 g/cm³ | |

| Refractive Index | 1.443 |

Advanced Research Questions

Q. What methodologies are used to study the environmental degradation of this compound?

Methodological Answer: Biodegradation pathways are explored using microbial strains like Pseudomonas putida F1:

- Induction: Pre-treat bacteria with toluene to upregulate toluene dioxygenase (TDO), which activates defluorination .

- Analytical Techniques:

- Challenges: Non-induced strains show negligible activity; optimize induction time and substrate concentration .

Key Finding:

TDO catalyzes oxidative cleavage of the benzodioxole ring, releasing fluoride ions .

Q. How can researchers design derivatives of this compound for enhanced bioactivity?

Methodological Answer: Derivatization focuses on substituent engineering:

- Step 1: Synthesize intermediates (e.g., 2,2-difluoro-5-methyl-1,3-benzodioxole) via bromination and cyanation .

- Step 2: Introduce functional groups (e.g., acetamide, carbonitrile) to enhance insecticidal activity .

Case Study:

- Insecticidal Derivatives: Link heptafluoroisopropyl aniline to the benzodioxole core via amide bonds, achieving >80% mortality in lab trials .

- Analytical Validation: Use ¹H/¹³C NMR and HPLC to confirm purity and structure .

Q. What analytical techniques resolve contradictions in spectroscopic data of fluorinated benzodioxoles?

Methodological Answer: Discrepancies in NMR or XRD data arise from conformational flexibility or solvent effects. Mitigation strategies include:

- Dynamic NMR (DNMR): Resolve rotational barriers in substituents at variable temperatures.

- Computational Modeling: Compare DFT-calculated chemical shifts with experimental data .

- Crystallographic Refinement: Use high-resolution XRD to validate bond lengths and angles .

Example:

XRD-confirmed planarity (deviation <0.02 Å) aligns with DFT predictions, resolving earlier ambiguities in dihedral angles .

Q. What are the challenges in computational modeling of this compound’s reactivity?

Methodological Answer: Key challenges include:

- Fluorine’s Electronegativity: Impacts charge distribution and reaction pathways.

- Solvent Effects: Polar solvents stabilize transition states differently than gas-phase models.

- Validation: Cross-check DFT (B3LYP/6-311+G(d,p)) results with experimental kinetics .

Best Practices:

- Use hybrid functionals for accurate energetics.

- Incorporate implicit solvent models (e.g., PCM) for solution-phase reactions.

Properties

IUPAC Name |

2,2-difluoro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCOGZQDAXUUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166398 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1583-59-1 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.